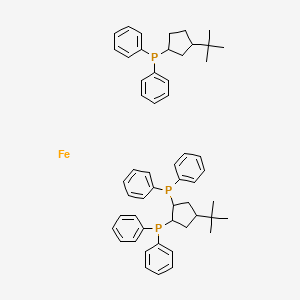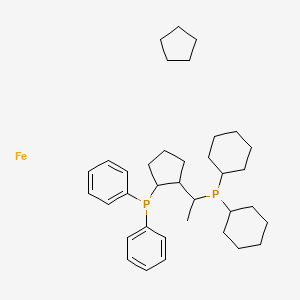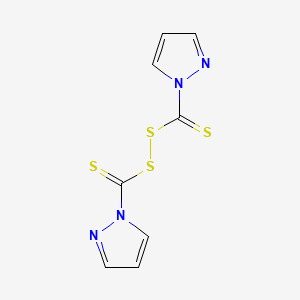
1,1'-(dithiodicarbonothioyl)bis-1H-Pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is a sulfur-containing heterocyclic compound with the molecular formula C8H6N4S4. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of sulfur atoms in its structure adds unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole typically involves the reaction of pyrazole derivatives with sulfur-containing reagents. One common method is the reaction of pyrazole with carbon disulfide (CS2) in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often include mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole involves its interaction with molecular targets, such as enzymes and receptors. The sulfur atoms in the compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the pyrazole ring can interact with various biological pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Similar Compounds
1,1’-(dithiodicarbonothioyl)bis-1H-Imidazole: Similar in structure but contains imidazole rings instead of pyrazole rings.
1,1’-(dithiodicarbonothioyl)bis-1H-Triazole: Contains triazole rings, offering different chemical properties and reactivity.
1,1’-(dithiodicarbonothioyl)bis-1H-Tetrazole: Features tetrazole rings, which can provide unique biological activities.
Uniqueness
1,1’-(dithiodicarbonothioyl)bis-1H-Pyrazole is unique due to the presence of pyrazole rings, which offer distinct reactivity and biological activity compared to other heterocyclic compounds. The sulfur atoms in its structure also contribute to its unique chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6N4S4 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
pyrazole-1-carbothioylsulfanyl pyrazole-1-carbodithioate |
InChI |
InChI=1S/C8H6N4S4/c13-7(11-5-1-3-9-11)15-16-8(14)12-6-2-4-10-12/h1-6H |
InChI Key |
WBCSTUXWHWFJDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C(=S)SSC(=S)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


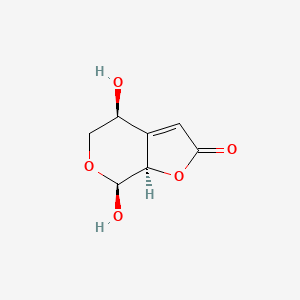
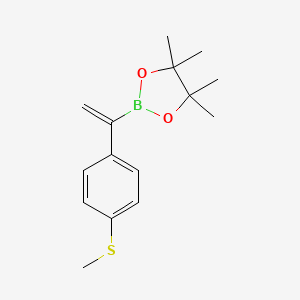
![1,9-Dihydro-9-[4-hydroxy-3-[[(4-methoxyphenyl)diphenylmethoxy]methyl]butyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one](/img/structure/B13402519.png)
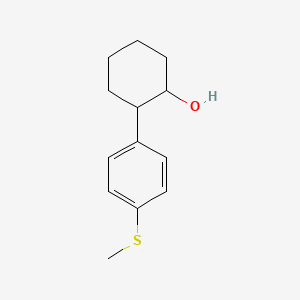
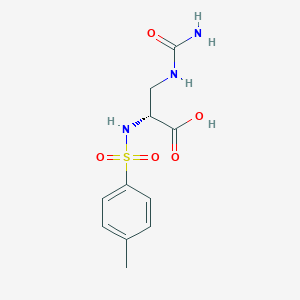
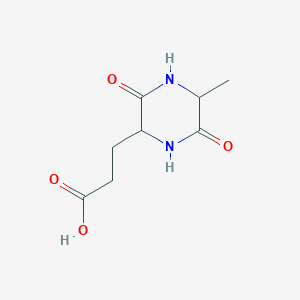
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402525.png)
![2-(4-Bromo-phenyl)-6-methyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B13402534.png)
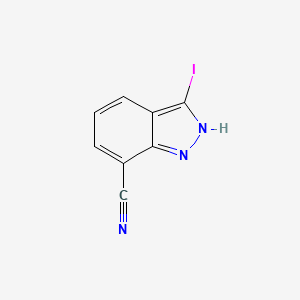
![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
